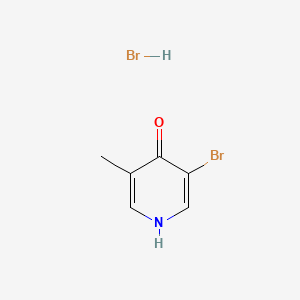
3-(3-Bromopropyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It features a bromopropyl group attached to the third carbon and a methyl group attached to the fourth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of 4-methylpyridine: This step involves the reaction of 4-methylpyridine with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylpyridine.
Nucleophilic Substitution: The 3-bromo-4-methylpyridine is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include 3-(3-bromopropyl)-4-carboxypyridine or 3-(3-bromopropyl)-4-formylpyridine.
Reduction: Products include 3-(3-bromopropyl)-4-methylpiperidine.
Scientific Research Applications
3-(3-Bromopropyl)-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromopropyl)pyridine: Lacks the methyl group on the pyridine ring.
4-Methylpyridine: Lacks the bromopropyl group.
3-Bromopropylamine: Contains an amine group instead of a pyridine ring.
Uniqueness
3-(3-Bromopropyl)-4-methylpyridine is unique due to the presence of both a bromopropyl group and a methyl group on the pyridine ring
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
3-(3-bromopropyl)-4-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-8-4-6-11-7-9(8)3-2-5-10/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
TUXIESANLAVTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















